molecular formula C9H10ClN3 B147730 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine CAS No. 135875-16-0

2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine

Cat. No. B147730
M. Wt: 195.65 g/mol
InChI Key: WKDCEGOIWKEIGY-UHFFFAOYSA-N
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Description

The compound "2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine" is a derivative of benzimidazole, which is a heterocyclic aromatic organic compound. This compound is not directly mentioned in the provided papers, but its structure is related to the benzimidazole derivatives discussed in the papers. Benzimidazole derivatives are known for their diverse range of biological activities and applications in various fields, including medicinal chemistry and material science .

Synthesis Analysis

The synthesis of benzimidazole derivatives can involve various approaches, such as condensation reactions, cyclization, and complexation with metals. For instance, the synthesis of 1,2-bis-[(5-chloro)-2-1H-benzimidazolyl]-1,2-ethanediol (L2) and its PdCl2 complex was achieved through a series of reactions characterized by elemental analysis, molar conductivity, and spectroscopic methods . Similarly, the synthesis of 5-Chloro-1-methyl-4-nitroimidazole was performed through amination, cyclization, salt formation, and nitration, with improvements in the process such as using aqueous methylamine instead of gas . These methods could potentially be adapted for the synthesis of "2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine."

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often characterized using techniques such as X-ray diffraction, FT-IR, NMR, and UV-Vis spectroscopy. For example, the crystal structure of N,N-di[(5-chloro-2-oxo-2,3-dihydrobenzo[d]oxazole-3-yl)methyl]ethanamine was determined, revealing planar benzoxazole ring systems and intermolecular interactions . Similarly, the structure of 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride was elucidated, showing a relatively flat molecule due to the anti conformations of the –CH2– groups . These studies provide insights into the structural characteristics of benzimidazole derivatives that could be relevant to "2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine."

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including complexation with metals and reactions with electrophiles. The reactivity of chloro-substituted imidazolidines, for example, was studied, showing that the exocyclic methylene carbon atom is a major site of electrophilic attack . The complexes of benzimidazole derivatives with CdBr2 were synthesized, where the ligands acted as bidentate through the hydroxyl groups' oxygen atoms . These findings suggest that "2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine" may also exhibit interesting reactivity patterns.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as solubility, acidity, and melting point, can be influenced by substituents on the benzene ring. For instance, the methyl group reduces solubility and acidity, while Cl and NO2 groups increase them . Theoretical investigations, including HOMO-LUMO and NBO analysis, provide insights into the charge transfer, stability, and electronic properties of these compounds . These analyses are crucial for understanding the behavior of "2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine" in different environments and its potential applications.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Benzimidazole derivatives, including those with structures related to 2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine, have been synthesized and shown to possess promising antimicrobial and antifungal properties. Alasmary et al. (2015) synthesized a library of benzimidazole derivatives with varying substituents, finding some with significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) strains and potent fungicidal activity against selected fungal strains. These derivatives were noted for their broad-spectrum antimicrobial potential, warranting further investigation for therapeutic applications (Alasmary et al., 2015).

Antiprotozoal Activity

A series of new 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives were synthesized and evaluated against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. These compounds displayed potent activity, with IC50 values in the nanomolar range, surpassing the efficacy of metronidazole, the standard drug for these parasites. This highlights the potential of benzimidazole derivatives in treating protozoal infections (Pérez‐Villanueva et al., 2013).

Catalytic Activities

Benzimidazole derivatives have also been investigated for their catalytic capabilities. A study on the solvent-free synthesis of benzimidazole derivatives and their metal complexes revealed their potential in various reactions, including transfer hydrogenation of ketones. The generated catalysts exhibited moderate to high activity, suggesting their utility in synthetic organic chemistry (Taj et al., 2020).

Molecular Engineering

The protonated benzimidazole moiety has been utilized as a synthon for crystal engineering, demonstrating the structural versatility of benzimidazole derivatives. The crystal structures of three salts of diprotonated 1,2-bis(1H-benzimidazol-2-yl)ethane with tetrahalogenometallates were studied, showing that the protonated benzimidazole group can form two- or three-dimensionally stacked structures through specific interactions. This research underscores the potential of benzimidazole derivatives in the design of new materials (Matthews et al., 2003).

Safety And Hazards

The compound is classified under GHS07 for safety . It carries the hazard statements H302, H315, H319, and H335, indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(6-chloro-1H-benzimidazol-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKDCEGOIWKEIGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chloro-1H-benzimidazol-2-yl)ethanamine

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